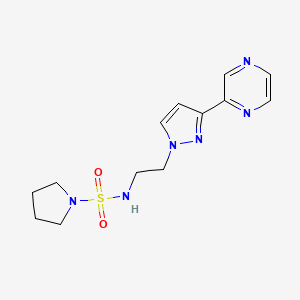![molecular formula C8H16ClNO B2958338 5-Oxa-8-azaspiro[3.6]decane hydrochloride CAS No. 2173999-82-9](/img/structure/B2958338.png)
5-Oxa-8-azaspiro[3.6]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxa-8-azaspiro[3.6]decane hydrochloride” is a chemical compound with the CAS Number: 2173999-82-9 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “5-Oxa-8-azaspiro[3.6]decane hydrochloride” is 177.67 . The InChI code is 1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H . The InChI key is QATLGUIGZCFITO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 177.67 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
5-Oxa-8-azaspiro[3.6]decane hydrochloride is a compound with a structure that places it within the class of spiroaminals, which are of significant interest due to their presence in natural and synthetic products with notable biological activities. The synthetic strategies for such spiroaminals have been explored, highlighting their potential in drug discovery and the complexity of their chemical synthesis. For instance, compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been synthesized, showcasing the chemical versatility and potential for further functionalization of spirocyclic compounds. Their crystal structures often reveal intricate conformations, contributing to their reactivity and potential biological activities (Sinibaldi & Canet, 2008; Wen, 2002).
Drug Discovery Applications
The design and synthesis of spirocyclic compounds, including those similar to 5-Oxa-8-azaspiro[3.6]decane hydrochloride, have implications in drug discovery. Novel thia/oxa-azaspiro[3.4]octanes have been developed as multifunctional modules for drug discovery, indicating the strategic value of spirocyclic compounds in medicinal chemistry. These compounds are synthesized through robust and economical routes, aiming for structural diversity and novelty in therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Biological Activity and Potential Therapeutic Uses
Spirocyclic compounds, akin to 5-Oxa-8-azaspiro[3.6]decane hydrochloride, have been synthesized and assessed for their muscarinic agonist properties, showing potential for the treatment of cognitive impairments such as dementia of Alzheimer's type. The exploration of these compounds includes detailed studies on their receptor affinity and in vivo activities, underlining the therapeutic promise of spirocyclic structures in addressing neurological conditions (Tsukamoto et al., 1995).
Advanced Synthesis Techniques
The development of new synthesis methods for spirocyclic compounds, including 5-Oxa-8-azaspiro[3.6]decane derivatives, showcases the evolution of synthetic organic chemistry. Techniques such as the intramolecular acylnitroso ene reaction have been utilized to efficiently construct azaspirocyclic core structures, demonstrating the strategic advancements in synthesizing complex molecular architectures with potential biological relevance (Matsumura, Aoyagi, & Kibayashi, 2003).
Radioligand Development
The exploration of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands exemplifies the intersection of chemistry and nuclear medicine. These compounds, demonstrating nanomolar affinity for σ1 receptors, underline the role of spirocyclic structures in developing diagnostic tools and potential therapeutic agents, further illustrating the broad applicability of compounds like 5-Oxa-8-azaspiro[3.6]decane hydrochloride in scientific research (Tian et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-oxa-8-azaspiro[3.6]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLGUIGZCFITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)
![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2958269.png)

![5-(5-Fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)
![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)
![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)